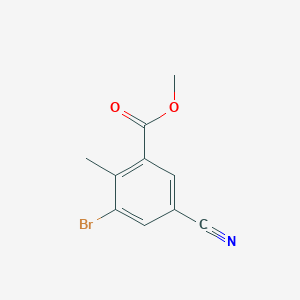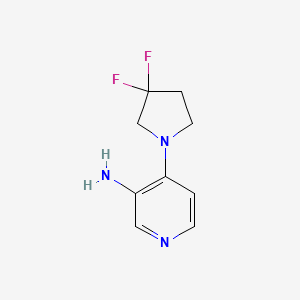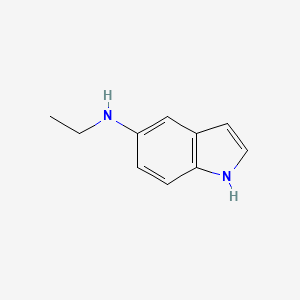
N-エチル-1H-インドール-5-アミン
概要
説明
N-ethyl-1H-indol-5-amine is a chemical compound with the CAS Number: 1042600-60-1. It has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .
Synthesis Analysis
The synthesis of N-ethyl-1H-indol-5-amine and its derivatives has been a subject of research. For instance, some new indole derivatives containing heterocyclic moieties were synthesized using 1H-indol-5-ylamine as a starting material . Another study reported the reduction of a compound by tin chloride dehydrate in the presence of hydrochloric acid, yielding 1-alkyl-5-amino-1H-indole-3-carbonitrile .
Molecular Structure Analysis
The InChI code for N-ethyl-1H-indol-5-amine is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
N-ethyl-1H-indol-5-amine has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .
科学的研究の応用
N-エチル-1H-インドール-5-アミン: 科学研究応用の包括的な分析: “N-エチル-1H-インドール-5-アミン”は、インドールの誘導体であり、医薬品化学において重要な構造であり、幅広い生物学的活性を示します。以下は、 “N-エチル-1H-インドール-5-アミン”にまで及ぶ可能性のあるインドール誘導体のユニークな応用に関する詳細なセクションです。
抗HIV研究
インドール誘導体は、抗HIV研究において潜在的な可能性を示すことが報告されています。 新規インドリルおよびオキソクロメニルキサントン誘導体は、分子ドッキング研究を通じて、抗HIV特性について合成および研究されてきました .
新規化合物の合成
インドールは、潜在的な医薬品用途を有する新規化合物の合成のためのコア構造として役立ちます。 例えば、新規のインドール含有化合物は、さまざまな生物学的活性について合成および特性評価されてきました .
医学における金属錯体
インドール含有金属錯体は、その医薬品用途について研究されています。 研究は、医薬品化学で使用できるインドール構造を持つ二座配位子を合成することに重点を置いてきました .
癌治療
インドール誘導体は、癌細胞の治療にますます応用されています。 さまざまな種類の疾患に対するその生物学的活性は、癌研究において価値があります .
抗ウイルス特性
一部のインドール化合物は、ウイルスに対する有意な保護効果を示しています。 例えば、Penicillium camembertiから単離されたインドール誘導体は、H1N1ウイルスに対する保護効果を示しました .
これらの用途は、科学研究におけるインドール誘導体の汎用性と重要性を強調しており、これは “N-エチル-1H-インドール-5-アミン”にまで及ぶ可能性があります。各用途は、この化合物が潜在的に大きな貢献をする可能性のあるユニークな分野を表しています。
“N-エチル-1H-インドール-5-アミン”に関連するより詳細な情報または特定の研究については、さらなる調査と文献調査が必要となります。
インドール誘導体の生物学的可能性に関する簡単なレビュー 新規の…の合成と特性評価 - Springer インドール含有金属錯体とその医薬品用途 - MDPI …に見られる一般的な部分としてインドール誘導体の合成 インドールの化学構造と生物学的活性… - Springer
Safety and Hazards
将来の方向性
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
作用機序
Target of Action
N-ethyl-1H-indol-5-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . The specific interactions and resulting changes depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
N-ethyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including N-ethyl-1H-indol-5-amine, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, N-ethyl-1H-indol-5-amine may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
N-ethyl-1H-indol-5-amine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including N-ethyl-1H-indol-5-amine, have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, N-ethyl-1H-indol-5-amine may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.
Molecular Mechanism
The molecular mechanism of action of N-ethyl-1H-indol-5-amine involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, N-ethyl-1H-indol-5-amine may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-1H-indol-5-amine may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including N-ethyl-1H-indol-5-amine, can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to N-ethyl-1H-indol-5-amine may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-ethyl-1H-indol-5-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At high doses, it may cause toxic or adverse effects, including damage to tissues or organs . Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.
Metabolic Pathways
N-ethyl-1H-indol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism . For example, indole derivatives, including N-ethyl-1H-indol-5-amine, have been shown to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, N-ethyl-1H-indol-5-amine is transported and distributed through specific transporters or binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity . For instance, N-ethyl-1H-indol-5-amine may be transported into cells via specific transporters, where it can exert its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of N-ethyl-1H-indol-5-amine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-ethyl-1H-indol-5-amine may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production.
特性
IUPAC Name |
N-ethyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCJXXCYKHMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

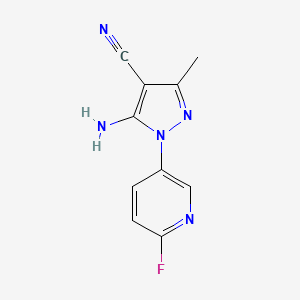
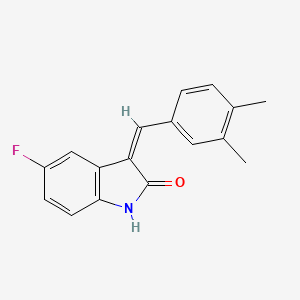
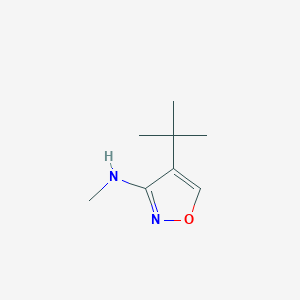

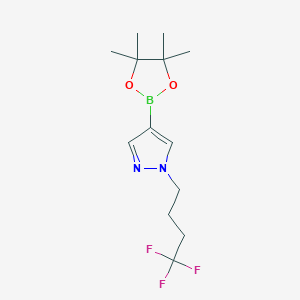
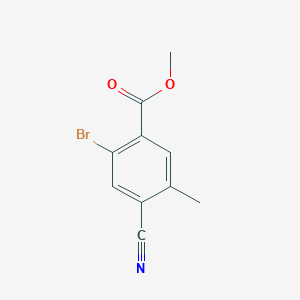
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
